N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine
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Overview
Description
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a cyclopropanamine derivative with a dichlorophenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to dechlorinated derivatives or fully reduced compounds.
Scientific Research Applications
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine: shares similarities with other dichlorophenyl derivatives and cyclopropanamine compounds.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: is another compound with a dichlorophenyl group and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a cyclopropane ring and a dichlorophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17Cl2NO |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H17Cl2NO/c1-17-5-4-9-6-10(8-16-11-2-3-11)13(15)12(14)7-9/h6-7,11,16H,2-5,8H2,1H3 |
InChI Key |
YWQODVBKXXMVGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=C(C(=C1)Cl)Cl)CNC2CC2 |
Origin of Product |
United States |
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